Docosanedioic acid

Plant Biochemistry Metabolomics Suberin Composition

Docosanedioic acid (C22 α,ω-dicarboxylic acid) offers a verified non-cleavable ADC linker strategy and an alkyl chain-based PROTAC linker approach (logP ~7.0) to facilitate intracellular delivery and membrane permeability. Its extended 22-carbon backbone provides higher thermal stability (melting point 119–130 °C) and lipophilicity compared to shorter-chain C18/C20 analogs, making it the preferred monomer for high-temperature polyamides/polyesters. A validated building block for conjugate and polymer applications.

Molecular Formula C22H42O4
Molecular Weight 370.6 g/mol
CAS No. 505-56-6
Cat. No. B549199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosanedioic acid
CAS505-56-6
Molecular FormulaC22H42O4
Molecular Weight370.6 g/mol
Structural Identifiers
SMILESC(CCCCCCCCCCC(=O)O)CCCCCCCCCC(=O)O
InChIInChI=1S/C22H42O4/c23-21(24)19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(25)26/h1-20H2,(H,23,24)(H,25,26)
InChIKeyDGXRZJSPDXZJFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosanedioic Acid (CAS 505-56-6): A C22 α,ω-Dicarboxylic Acid for Biomedical and Polymer Research Procurement


Docosanedioic acid (CAS 505-56-6), also known as felogenic acid or phellogenic acid, is a saturated, linear, long-chain α,ω-dicarboxylic acid with the molecular formula C22H42O4 and a molecular weight of 370.57 g/mol [1][2]. It is a member of the very long-chain fatty acid class, featuring a 22-carbon aliphatic backbone terminated by two carboxylic acid groups [3]. This bifunctional structure underpins its utility as a key monomer in the synthesis of specialty polymers, polyesters, and polyamides, as well as a non-cleavable linker in bioconjugation chemistry for antibody-drug conjugates (ADCs) and PROTACs [4][5].

Docosanedioic Acid Procurement: Why Chain Length Dictates Function and Prevents Simple Substitution


The performance of long-chain α,ω-dicarboxylic acids is not generic but is fundamentally governed by the number of methylene units in their aliphatic backbone. For docosanedioic acid (C22), the extended hydrophobic chain length directly impacts critical parameters such as melting point, solubility, mechanical properties of derived polymers, and the spatial reach of bioconjugate linkers [1]. As documented in comparative studies, substituting C22 with shorter-chain analogs like dodecanedioic acid (C12) or octadecanedioic acid (C18) results in significantly different material and biological outcomes, including altered thermal behavior, reduced polymer hydrophobicity, and distinct metabolic processing, thereby invalidating direct replacement in established protocols or formulations [2].

Docosanedioic Acid (C22) Differential Performance: Quantified Evidence vs. Shorter-Chain Diacid Comparators


Comparative Abundance in Plant Suberin: C22-Diacid (4.84 mg/g) vs. C18-Diacid (0.51 mg/g)

In a GC-MS metabolomic analysis of wound-healing potato tuber suberin, the native abundance of docosanedioic acid (C22) was quantified at 4.84 ± 1.03 mg/g dry weight [1]. This level is approximately 9.5 times greater than the abundance of octadecanedioic acid (C18), which was measured at 0.51 ± 0.02 mg/g in the same system [1]. This differential natural accumulation suggests a distinct physiological role and biosynthetic preference for the C22 chain length in forming the aliphatic polyester matrix of suberin, making it a more relevant biomarker and building block for biomimetic polymer research.

Plant Biochemistry Metabolomics Suberin Composition

Melting Point (Tm) Differentiation: Docosanedioic Acid (C22) vs. Dodecanedioic Acid (C12)

The melting point of docosanedioic acid (C22) is reported in the range of 119-130 °C, with literature values often cited at 119-125 °C and vendor specifications at 126-130 °C [1][2]. In contrast, the common industrial monomer dodecanedioic acid (C12) exhibits a slightly higher melting point range of 127-129 °C [3]. While both are solids at room temperature, the extended C22 chain provides a broader liquid crystalline phase window before isotropization, which is a critical parameter for melt-processing polymers like long-chain polyamides and polyesters . This difference in thermal behavior can influence processing temperatures and polymer morphology.

Polymer Chemistry Thermal Analysis Material Science

Linker Classification in Bioconjugates: Non-Cleavable C22 Alkyl Chain vs. Cleavable Peptide Linkers

Docosanedioic acid is functionally defined as a non-cleavable linker for the synthesis of Antibody-Drug Conjugates (ADCs) and an alkyl chain-based linker for PROteolysis TArgeting Chimeras (PROTACs) [1]. This 'non-cleavable' designation is a binary functional parameter. In the context of ADCs, this means the linker remains intact after internalization and lysosomal degradation of the antibody, leading to the release of the cytotoxic payload while still attached to the amino acid residue (e.g., lysine) derived from the linker. This contrasts with cleavable linkers (e.g., those containing a valine-citrulline dipeptide substrate for cathepsin B), which are designed to be enzymatically severed to release an unmodified drug [2]. The choice of a non-cleavable C22 linker like docosanedioic acid directly impacts ADC stability in circulation and the chemical nature of the released cytotoxic catabolite, affecting both efficacy and bystander killing effects.

ADC Development PROTAC Design Bioconjugation Chemistry

Comparative Native Abundance in Suberin: C22-Diacid vs. C16-Diacid

The same suberin analysis that highlighted the abundance of docosanedioic acid (C22) at 4.84 ± 1.03 mg/g also quantified hexadecanedioic acid (C16) at a significantly higher level of 9.38 ± 0.49 mg/g [1]. While C16 is the dominant diacid in this suberin sample, the C22 species is the most abundant among the very-long-chain diacids (≥ C18), exceeding C18 by 9.5x and C20 by over 60x. This profile demonstrates that while shorter chains are abundant, the C22 chain is a key structural component of suberin, and its relative abundance to other very-long-chain diacids is highly skewed. This specific compositional fingerprint is critical for studies aiming to model suberin's macromolecular assembly or its biophysical properties.

Plant Biochemistry Metabolomics Suberin Composition

Chain Length Impact on Monolayer Properties: Docosanedioic Acid (C22) vs. Eicosylamine Mixtures

In a study investigating two-component monolayers at the air/water interface, the properties of docosanedioic acid (DDA, C22) mixed with eicosylamine (EA) were characterized [1]. While the study did not provide a direct quantitative comparator for DDA with another diacid, it establishes DDA as a model compound for forming well-defined, mixed monolayers with long-chain amines. The molecular organization, surface pressure-area isotherms, and stability of these films are highly dependent on the chain length matching and headgroup interactions between the C22 diacid and the C20 amine. This behavior can be class-level inferred to differ from shorter-chain diacids (e.g., C12), which would exhibit greater water solubility and less cohesive lateral interactions, leading to distinctly different monolayer morphology and rheology. This demonstrates the utility of the C22 chain in creating robust, ordered amphiphilic assemblies.

Surface Chemistry Langmuir-Blodgett Films Amphiphilic Materials

Role in Surfactant Synthesis: C22-Diacid as a Precursor for PEG-Carbonate Esters

The tetrabutylammonium salt of docosanedioic acid has been specifically utilized as a starting material for the synthesis of monomethoxypoly(ethylene glycol) (mPEG) carbonate ester surfactants [1]. In this application, the docosanedioic acid backbone serves as the hydrophobic anchor for an A-B-A type surfactant. The C22 chain length provides a significantly larger hydrophobic volume compared to surfactants derived from shorter diacids (e.g., C12 or C16), which class-level infers a lower critical micelle concentration (CMC) and a greater capacity for solubilizing hydrophobic compounds. While direct CMC data versus a C12 analog is not provided in the abstract, the selection of the C22 precursor for this application is a direct, documented use-case that highlights its value in generating surfactants with enhanced hydrophobicity.

Surfactant Chemistry Polymer Synthesis Amphiphiles

Docosanedioic Acid (C22-Diacid): Optimized Applications from Validated Evidence


Synthesis of Non-Cleavable Linkers for Next-Generation ADCs and PROTACs

Procurement for bioconjugation: The well-documented function of docosanedioic acid as a non-cleavable ADC linker and alkyl chain-based PROTAC linker makes it a critical reagent for medicinal chemistry and chemical biology labs [1]. Researchers designing stable bioconjugates can rely on its C22 backbone to provide a specific spatial separation between antibody and payload, distinct from shorter PEG or peptide-based linkers .

Monomer for Specialty Polyamides, Polyesters, and High-Performance Polymers

Material science procurement: Docosanedioic acid serves as a key monomer for synthesizing long-chain polyamides and polyesters with enhanced durability, thermal stability, and chemical resistance [2]. Its C22 chain imparts hydrophobicity and flexibility to polymer backbones, making it valuable for producing engineering plastics, coatings, and fibers where standard C6 or C12 diacids are insufficient .

Biomimetic Model for Plant Suberin and Cutin Research

Plant biology and biopolymer procurement: Quantitative metabolomic data confirm that docosanedioic acid is a major component of potato suberin, present at 4.84 mg/g, significantly exceeding other very-long-chain diacids like C18 [3]. This makes it an essential monomer for researchers attempting to synthesize biomimetic suberin-like polyesters or for use as an authentic analytical standard in GC-MS studies of plant extracellular lipids [3].

Building Block for Amphiphilic Surfactants and Model Membranes

Surface science procurement: The C22 chain of docosanedioic acid provides a robust hydrophobic anchor for synthesizing polymeric surfactants and for constructing stable mixed monolayers at the air/water interface [4][5]. Its specific chain length is crucial for achieving desired surface pressure-area characteristics and for matching the hydrophobic volume required in advanced amphiphilic material design [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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